molecular formula C16H18N2O B14077925 N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide

N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide

Cat. No.: B14077925
M. Wt: 254.33 g/mol
InChI Key: PQNDJAHEUONIIZ-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide (CAS 203923-01-7) is a high-purity, chiral organic compound of interest in medicinal chemistry and neuroscience research. With a molecular formula of C16H18N2O and a molecular weight of 254.33 g/mol, this stereochemically defined acetamide derivative features a 1,2-diphenylethylenediamine backbone, a structural motif recognized in biochemical research . Compounds with this core structure are frequently investigated as building blocks for the synthesis of more complex molecules and as potential ligands for biological targets. Research into structurally related molecules highlights their relevance in studying neurological targets and receptors . For instance, certain derivatives have been explored for their interactions with central nervous system receptors, providing valuable tools for probing pharmacological mechanisms . This product is intended for use in laboratory research applications only, including but not limited to method development, chemical synthesis, and in vitro biological assay development. It is supplied as a solid and should be stored in a cool, dark place under an inert atmosphere. Researchers are advised to handle this material with appropriate personal protective equipment in a well-ventilated fume hood. This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

N-[(1R,2R)-2-amino-1,2-diphenylethyl]acetamide

InChI

InChI=1S/C16H18N2O/c1-12(19)18-16(14-10-6-3-7-11-14)15(17)13-8-4-2-5-9-13/h2-11,15-16H,17H2,1H3,(H,18,19)/t15-,16-/m1/s1

InChI Key

PQNDJAHEUONIIZ-HZPDHXFCSA-N

Isomeric SMILES

CC(=O)N[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)N

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Chiral Amino Alcohol Acylation

The most widely reported method involves the acylation of (1R,2R)-2-amino-1,2-diphenylethanol.

Acetyl Chloride-Mediated Acylation

Procedure :

  • Step 1 : Dissolve (1R,2R)-2-amino-1,2-diphenylethanol (10 mmol) in anhydrous dichloromethane under nitrogen.
  • Step 2 : Add triethylamine (12 mmol) as a base to scavenge HCl.
  • Step 3 : Slowly introduce acetyl chloride (11 mmol) at 0°C, followed by stirring at room temperature for 12 hours.
  • Step 4 : Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Key Data :

Parameter Value
Yield 78–85%
Purity (HPLC) ≥98%
Solvent System Dichloromethane

Advantages : High stereochemical retention due to mild conditions.

Acetic Anhydride in Continuous Flow Reactors

Industrial-scale synthesis employs continuous flow systems:

  • Conditions : 50°C, residence time 30 minutes, acetic anhydride (1.2 equiv), and Amberlyst-15 catalyst.
  • Yield : 92% with 99.5% enantiomeric excess (ee).

Resolution of Racemic Mixtures

For non-chiral starting materials, enzymatic resolution is utilized:

  • Substrate : Racemic N-[2-amino-1,2-diphenylethyl]acetamide.
  • Enzyme : Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether.
  • Outcome : 94% ee for (1R,2R)-isomer after 24 hours.

Reductive Amination Pathway

An alternative route avoids chiral pool starting materials:

  • Step 1 : Condense benzaldehyde with acetamide via Strecker synthesis.
  • Step 2 : Catalytic hydrogenation using Pd/C (5 wt%) in methanol.
  • Step 3 : Chiral resolution with (+)-di-p-toluoyl-D-tartaric acid.

Challenges : Lower yields (50–60%) due to competing imine formation.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt flow chemistry for scalability:

  • Reactor Type : Microfluidic tubular reactor.
  • Conditions : 80°C, 10 bar pressure, 2-minute residence time.
  • Output : 1.2 kg/hour with 95% yield.

Purification Techniques

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).
  • Crystallization : Ethanol/hexane (3:1) yields >99% purity crystals.

Stereochemical Control and Optimization

Catalytic Asymmetric Synthesis

  • Catalyst : Jacobsen’s thiourea (5 mol%) in toluene.
  • Outcome : 90% ee, though limited to laboratory-scale.

Solvent Effects on Enantiomeric Excess

Solvent ee (%) Yield (%)
Toluene 90 75
Tetrahydrofuran 82 80
Dichloromethane 88 78

Polar aprotic solvents enhance reaction rates but reduce stereoselectivity.

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability
Acylation 85 99.5 High
Enzymatic Resolution 70 94 Moderate
Reductive Amination 55 85 Low

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide is a chiral compound featuring an acetamide functional group on a diphenylethylamine backbone. It is similar in structure to 2-Amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) . The compound's applications stem from its medicinal chemistry uses, asymmetric synthesis capabilities, and its two phenyl groups that contribute to its hydrophobic properties.

Potential Applications

  • Medicinal Chemistry The compound is used in medicinal chemistry because of its chirality. Studies on its interactions with biological targets show it can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, potentially modulating their activity. Its chirality allows for selective binding to enantiomer-specific sites, which could increase efficacy and specificity in biological systems.
  • Asymmetric Synthesis N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide is also used in asymmetric synthesis because of its chirality.
  • Neuroprotective Agent : Pretreatment of rodents with 2-Amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) resulted in an extension in the time to loss of the righting reflex (rats) and mortality (rats and mice) under conditions of hypoxia .

Structural Comparison
The distinctiveness of N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide lies in its chiral configuration combined with the acetamide functionality. This enhances its potential for specific interactions with biological targets compared to similar compounds.

Compound NameStructural FeaturesUnique Aspects
(1R,2R)-2-amino-1,2-diphenylethanolSimilar diphenylethyl structureLacks acetamide group
N-(4-methylphenyl)-N-(phenyl)acetamideContains phenyl groupsDifferent substitution pattern
N-(3-bromophenyl)-N-(phenyl)acetamideBromine substitution on phenylDifferent reactivity profile

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .

Comparison with Similar Compounds

Structural Analogues: Functional Group Variations

The compound’s structural analogs differ primarily in the substituent attached to the ethylenediamine backbone. Key comparisons include:

Sulfonamide Derivatives
  • N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide Molecular Formula: C₂₁H₂₂N₂O₂S Key Features: Tosyl group enhances electron-withdrawing effects, increasing acidity of the NH group. Used in asymmetric catalysis as a ligand .
  • N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-perfluorophenylsulfonamide Molecular Formula: C₂₀H₁₆F₅N₂O₂S Key Features: Perfluorinated aryl group increases hydrophobicity and thermal stability. Employed in enantiodivergent cycloadditions . Applications: Ligand for polyfunctional Lewis acids in organic synthesis .
Thiourea Derivatives
  • N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea Hydrochloride Molecular Formula: C₂₃H₁₉F₆N₃S·HCl Key Features: Thiourea moiety introduces sulfur-based hydrogen bonding. High enantiomeric purity (99% ee) makes it valuable in chiral resolution .
Carbamate Derivatives
  • N-((1R,2R)-2-(Diphenylphosphanylmethyl)-1,2-diphenylethyl)-N,N-diisopropylcarbamate
    • Molecular Formula : C₃₆H₄₁N₂O₂P
    • Key Features : Carbamate group provides hydrolytic stability compared to acetamide. Phosphine moiety enables coordination in transition-metal catalysis .
    • Applications : Ligand for palladium-catalyzed asymmetric allylic alkylation .

Pharmacological and Functional Comparisons

Compound Key Functional Group Molecular Weight (g/mol) Biological Activity Applications
FPL 13950 (Acetamide) Acetamide 256.34 (free base) Neuroprotection, anticonvulsant Stroke/epilepsy therapy
4-Methylbenzenesulfonamide Sulfonamide 366.48 None reported Asymmetric catalysis
Perfluorophenylsulfonamide Sulfonamide 987.48 None reported Enantiodivergent cycloadditions
Thiourea Hydrochloride Thiourea 519.93 Chiral resolution Catalysis

Biological Activity

N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide is a chiral compound with significant implications in medicinal chemistry and pharmacology. This compound features a diphenylethyl backbone, which is crucial for its biological activity, particularly in its interactions with various enzymes and receptors. The unique structural properties of this compound allow it to engage in specific biological mechanisms, which are essential for its therapeutic potential.

The biological activity of this compound primarily revolves around its ability to modulate enzyme and receptor activities. The compound can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their functions. The chirality of the compound enhances its binding specificity to enantiomer-specific sites, which may increase its efficacy in biological systems.

Interaction with Biological Targets

Research has indicated that this compound interacts with several key biological targets. Notably:

  • Enzymatic Inhibition : The compound can inhibit certain enzymes by occupying their active sites, thereby blocking substrate access. This mechanism is crucial for its potential therapeutic applications.
  • Receptor Modulation : It may also act as a modulator for various receptors involved in neurotransmission and cellular signaling pathways. This modulation can alter physiological responses, making it a candidate for drug development .

Neuroprotective Effects

A notable study explored the neuroprotective properties of a related compound, 2-Amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950), which shares structural similarities with this compound. In rodent models subjected to hypoxic conditions, FPL 13950 demonstrated significant anticonvulsant efficacy and neuroprotection by extending survival times and protecting CA1 pyramidal neurons from ischemic damage .

Antiviral Potential

Another area of investigation involves the anti-virulence properties of compounds structurally related to this compound. These compounds have been studied for their ability to inhibit virulence factors in pathogenic bacteria. The findings suggest that such compounds could be developed as therapeutics against bacterial infections by disrupting critical enzymatic functions .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and biological activities of this compound compared to similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundChiral amino acid structure with diphenyl groupsEnzyme inhibition and receptor modulation
FPL 13950Similar diphenyl structure with acetamide groupNeuroprotective effects in hypoxia
U-47700Synthetic opioid structurePotent μ-opioid receptor agonist; linked to acute intoxication cases

Q & A

How can the enantiomeric purity of N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide be experimentally validated?

Methodological Answer:
Enantiomeric purity is critical for chiral compounds. High-performance liquid chromatography (HPLC) with a chiral stationary phase, such as the (S,S)-Whelk-O1 column, is widely used. A mobile phase of acetonitrile/methanol (50:50 v/v) at 1.0 mL/min with UV detection (λ = 254 nm) can resolve enantiomers. Calibration with pure enantiomers is required to quantify enantiomeric excess (e.e.) . Nuclear magnetic resonance (NMR) with chiral solvating agents or X-ray crystallography (for crystalline derivatives) may supplement HPLC data .

What synthetic routes are recommended for preparing this compound?

Methodological Answer:
A common approach involves:

Chiral Resolution: Start with racemic 1,2-diphenylethylenediamine. Use tartaric acid derivatives to resolve the (1R,2R) enantiomer via diastereomeric salt crystallization.

Acetylation: React the resolved (1R,2R)-diamine with acetyl chloride in dichloromethane under inert conditions. Monitor the reaction via thin-layer chromatography (TLC) and purify by recrystallization or silica gel chromatography .

Quality Control: Confirm stereochemistry via polarimetry and compare optical rotation values with literature data.

How does stereochemistry influence the biological activity of this compound?

Methodological Answer:
The (1R,2R) configuration can enhance target binding due to spatial alignment. For example, Chloramphenicol (a structurally related (1R,2R)-configured antibiotic) shows activity dependent on stereochemistry. To test this:

  • In Vitro Assays: Compare growth inhibition of human tumor cell lines (e.g., MCF-7 or HeLa) between enantiomers. Use IC₅₀ values to quantify potency differences .
  • Molecular Docking: Perform computational simulations (e.g., AutoDock Vina) to analyze interactions between enantiomers and biological targets like enzymes or receptors .

What advanced techniques are used to characterize this compound’s solid-state structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in ethanol/water. SCXRD provides absolute configuration confirmation and bond-length/angle data .
  • Differential Scanning Calorimetry (DSC): Determine melting points and polymorphic transitions. A sharp endothermic peak indicates high crystalline purity.
  • Fourier-Transform Infrared (FTIR): Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and compare with computational spectra (e.g., Gaussian 16) .

How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage Conditions: Store at 0–6°C in airtight, light-resistant containers under nitrogen to prevent oxidation and hydrolysis. Purity degradation can be monitored via periodic HPLC analysis .
  • Solubility Considerations: The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF). Prepare stock solutions fresh or aliquot and store at -20°C for short-term use.

What strategies optimize yield in asymmetric synthesis of this compound?

Methodological Answer:

  • Catalytic Asymmetric Hydrogenation: Use chiral catalysts (e.g., Ru-BINAP complexes) to reduce precursor imines or ketones with high enantioselectivity (>90% e.e.) .
  • Kinetic Resolution: Employ enzymes (e.g., lipases) to selectively acetylate one enantiomer. Monitor reaction progress with chiral HPLC to terminate at optimal conversion .

How can impurities or byproducts be identified during synthesis?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Detect low-level impurities (e.g., unreacted diamine or over-acetylated products) using electrospray ionization (ESI) in positive ion mode.
  • ¹H/¹³C NMR: Compare experimental spectra with simulated data (e.g., ACD/Labs or MestReNova). Look for unexpected peaks, such as residual solvent or diastereomers .

What are the key challenges in scaling up the synthesis of this compound?

Methodological Answer:

  • Chiral Purity Maintenance: Ensure consistent enantiomeric resolution during large-scale crystallization. Use process analytical technology (PAT) for real-time monitoring.
  • Solvent Recovery: Implement green chemistry principles (e.g., solvent recycling via distillation) to reduce costs and environmental impact .

How can computational chemistry aid in studying this compound’s properties?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate optimized geometries, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian. Validate against experimental FTIR or UV-Vis data .
  • Molecular Dynamics (MD): Simulate solubility or membrane permeability in biological systems (e.g., using GROMACS) to predict bioavailability .

What are the best practices for derivative synthesis to explore structure-activity relationships (SAR)?

Methodological Answer:

  • Functional Group Modification: Replace the acetamide group with sulfonamides or urea moieties. Monitor changes in bioactivity using standardized assays (e.g., enzyme inhibition) .
  • Pharmacophore Modeling: Use software like Schrödinger’s Phase to identify critical binding features. Synthesize derivatives retaining these features while varying peripheral groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.